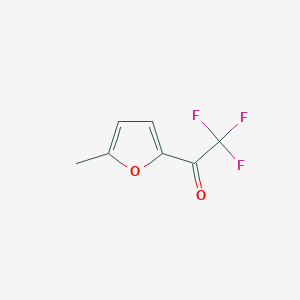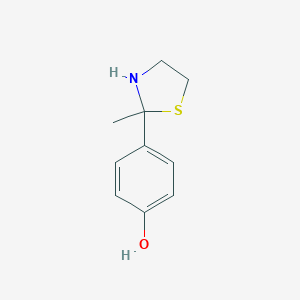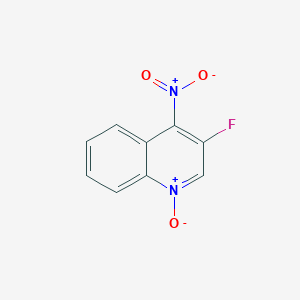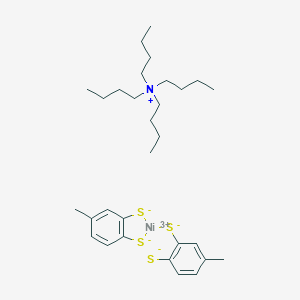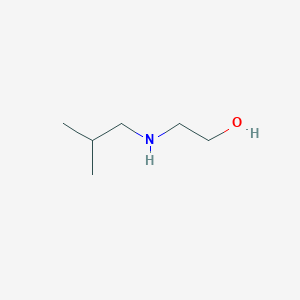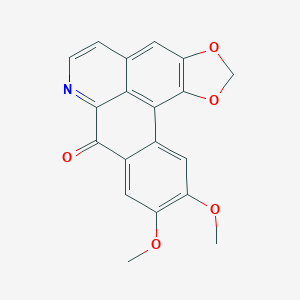
Dicentrinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicentrinone is a naturally occurring alkaloid that was first isolated from the plant Dicentra cucullaria. It has been found to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Due to its potential therapeutic applications, dicentrinone has drawn the attention of many researchers in recent years.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Dicentrinone, an oxoaporphine alkaloid, exhibits significant antiparasitic properties. A study found that dicentrinone isolated from Ocotea puberula showed activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This activity was comparable to the standard drug benznidazole. The study also noted that dicentrinone caused a disturbance in cell membrane models, indicating potential mechanisms for its antiparasitic effects (Barbosa et al., 2020).
Anti-Tumor Properties
Dicentrinone has demonstrated anti-tumor activities. Research on extracts from Ocotea leucoxylon identified dicentrinone as an inhibitor of topoisomerase I, an enzyme critical in DNA replication, making it a potential candidate for cancer treatment. The study highlighted dicentrinone's selective bioactivity against certain yeast strains, suggesting its potential as an anticancer agent (Zhou et al., 2000).
Antioxidant and Anti-Inflammatory Properties
Dicentrinone from Duguetia furfuracea has shown considerable antioxidant and anti-inflammatory effects. In vitro and in vivo studies demonstrated its effectiveness in scavenging free radicals and inhibiting inflammation in models of rheumatic diseases. This suggests its potential application in treating conditions involving oxidative stress and inflammation (Santos et al., 2018).
Inhibition of Protein Disulfide Isomerase in Cancer
Dicentrinone, along with dicentrine, isolated from Stephaniae tetrandrae Radix, has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding. Their inhibition of PDI activity indicates a potential application in cancer therapy, particularly in human hepatoma cells (Zhao et al., 2021).
Leishmanicidal Activity
Research on alkaloids from Duguetia furfuracea revealed that dicentrinone showed strong leishmanicidal activity, indicating its potential use in treating leishmaniasis, a disease caused by protozoan parasites (da Silva et al., 2009).
Eigenschaften
CAS-Nummer |
16408-78-9 |
|---|---|
Produktname |
Dicentrinone |
Molekularformel |
C19H13NO5 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one |
InChI |
InChI=1S/C19H13NO5/c1-22-12-6-10-11(7-13(12)23-2)18(21)17-15-9(3-4-20-17)5-14-19(16(10)15)25-8-24-14/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
NEQVOBXBOFZEMR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |
Andere CAS-Nummern |
16408-78-9 |
Synonyme |
dicentrinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



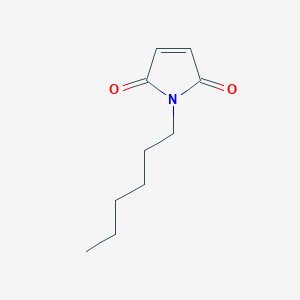
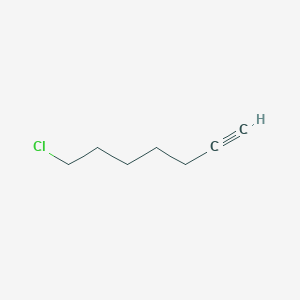
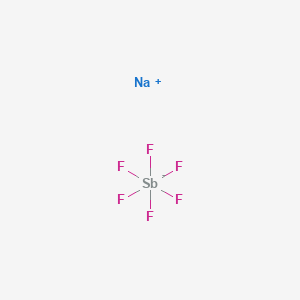
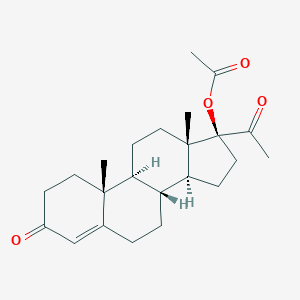
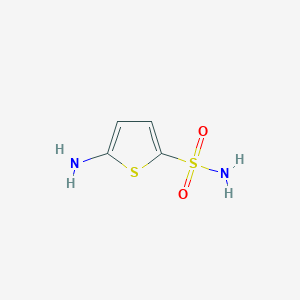
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
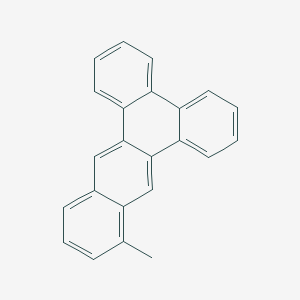
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
